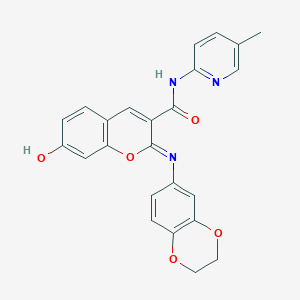
(2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-7-hydroxy-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound’s name suggests it’s a derivative of chromene, a heterocyclic compound with a benzopyran skeleton. It has several functional groups, including an imino group, a hydroxy group, and a carboxamide group.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the chromene ring, followed by the introduction of the various functional groups. The exact synthesis would depend on the starting materials and the specific reactions used.Molecular Structure Analysis
The molecular structure can be analyzed using techniques like X-ray crystallography or NMR spectroscopy. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The reactivity of the compound would be influenced by the functional groups present. For example, the imino group might be susceptible to reduction, while the carboxamide group could participate in acid-base reactions.Physical And Chemical Properties Analysis
The physical and chemical properties, such as solubility, melting point, and stability, could be determined experimentally. Computational methods could also be used to predict these properties.Safety And Hazards
The safety and hazards associated with this compound would depend on its reactivity and biological activity. Standard safety tests would need to be conducted to determine its toxicity and potential hazards.
Orientations Futures
Future research could involve further exploration of the compound’s properties and potential applications. This might include studying its biological activity, optimizing its synthesis, or investigating its reactivity.
Propriétés
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-7-hydroxy-N-(5-methylpyridin-2-yl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O5/c1-14-2-7-22(25-13-14)27-23(29)18-10-15-3-5-17(28)12-20(15)32-24(18)26-16-4-6-19-21(11-16)31-9-8-30-19/h2-7,10-13,28H,8-9H2,1H3,(H,25,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMWXYBUCLILJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC3=C(C=C(C=C3)O)OC2=NC4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-7-hydroxy-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2517249.png)
![2-[[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl]amino]-N,2-diphenylacetamide](/img/structure/B2517250.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-methyl-4-nitrobenzamide](/img/structure/B2517251.png)
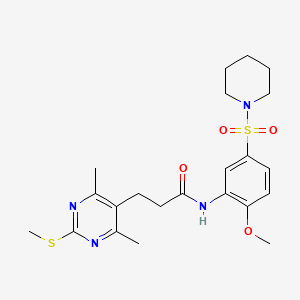
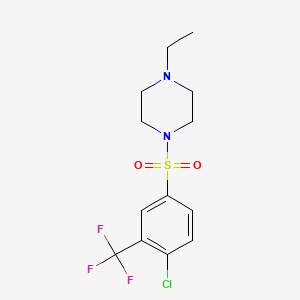
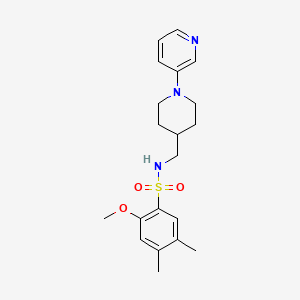
![N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2517256.png)
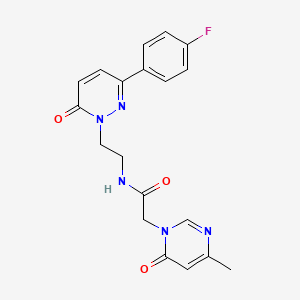
![6-(5-Chloro-2-methylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
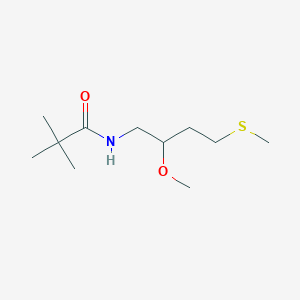
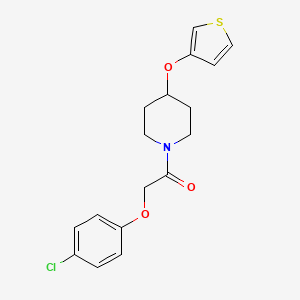
![1-[4-Methoxy-3-[[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanylmethyl]phenyl]ethanone](/img/structure/B2517263.png)
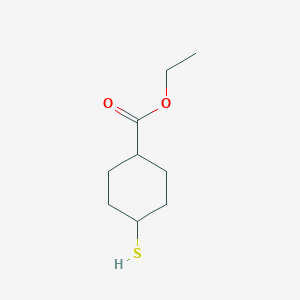
![1-(2,3-Dimethoxyphenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2517269.png)